2-Chloro-5-hydrazinylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-chloropyridin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-5-2-1-4(9-7)3-8-5/h1-3,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEJLXPUJJYRBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445939 | |

| Record name | 2-Chloro-5-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145934-89-0 | |

| Record name | 2-Chloro-5-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-5-hydrazinylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 2-Chloro-5-hydrazinylpyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific isomer, this document also includes data for the closely related isomer, 5-Chloro-2-hydrazinylpyridine, for comparative purposes. The guide details its chemical and physical characteristics, a proposed synthesis protocol, and its potential role as a building block for novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a pyridine derivative containing both a chloro and a hydrazinyl functional group. These groups make it a versatile intermediate for creating more complex molecules.[1] While specific experimental data for this compound is scarce, its properties can be estimated through computational methods. For reference, experimental data for the isomer 5-Chloro-2-hydrazinylpyridine is provided.

| Property | Value (this compound) | Value (Isomer: 5-Chloro-2-hydrazinylpyridine) |

| Molecular Formula | C₅H₆ClN₃[1] | C₅H₆ClN₃[2] |

| Molecular Weight | 143.57 g/mol [1] | 143.57 g/mol |

| IUPAC Name | (6-chloropyridin-3-yl)hydrazine[1] | (5-chloro-2-pyridinyl)hydrazine[2] |

| CAS Number | 145934-89-0[1] | 27032-63-9[2] |

| Canonical SMILES | C1=CC(=NC=C1NN)Cl[1] | C1=CC(=C(C=N1)Cl)NN[2] |

| Melting Point | Data not available | 124-125 °C[3] |

| Topological Polar Surface Area | 50.9 Ų (Computed)[1] | 50.9 Ų (Computed) |

| Solubility | Data not available | Soluble in Methanol[3] |

Experimental Protocols

2.1. Proposed Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound via nucleophilic aromatic substitution, adapted from procedures for analogous compounds.[4][5] The synthesis involves the reaction of 2,5-dichloropyridine with hydrazine hydrate.

Materials and Equipment:

-

2,5-dichloropyridine

-

Hydrazine hydrate (80% solution in water)

-

Pyridine (as solvent)

-

Dichloromethane (DCM)

-

1 M Sodium Hydroxide (NaOH) solution

-

Water (deionized)

-

Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,5-dichloropyridine (1 equivalent) in pyridine.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (approximately 20-30 equivalents) slowly. The large excess of hydrazine hydrate helps to favor the monosubstitution product and minimize the formation of bis-hydrazinyl derivatives.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 115-120 °C) for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the pyridine solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane (DCM).

-

Transfer the DCM solution to a separatory funnel and wash with 1 M aqueous NaOH solution to remove any unreacted starting material and acidic byproducts.

-

Subsequently, wash the organic layer with water (3 times) to remove residual NaOH and hydrazine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain the final product.

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis workflow and a conceptual application of this compound in drug discovery.

Caption: Proposed synthesis route from 2,5-dichloropyridine.

Caption: Conceptual workflow for developing bioactive hydrazones.

Biological Context and Applications

Hydrazinylpyridines are important scaffolds in pharmaceutical development. The hydrazine moiety is a key functional group that can react with aldehydes and ketones to form hydrazones, a class of compounds known for a wide spectrum of biological activities.

-

Pharmaceutical Intermediate: this compound serves as a crucial building block for synthesizing more complex molecules.[6][7] The chlorine atom can be displaced via nucleophilic substitution, and the hydrazine group allows for the formation of hydrazones, providing a versatile platform for creating diverse chemical libraries.

-

Antimicrobial and Antimalarial Potential: While direct biological data on this compound is limited, derivatives of the related compound, 2-chloro-5-(hydrazinylmethyl)pyridine, have been synthesized and shown to possess potential antimicrobial and antimalarial effects in preliminary studies.[8]

-

Anticancer Research: Hydrazine-based compounds and their derivatives are actively being investigated in cancer therapy.[6] Their mechanisms of action can include enzyme inhibition and interfering with cell cycle progression. The this compound scaffold represents a starting point for the development of novel anticancer agents.

References

- 1. This compound | C5H6ClN3 | CID 10855584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 13590464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. prepchem.com [prepchem.com]

- 5. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Buy 2-Chloro-5-(hydrazinylmethyl)pyridine hydrochloride [smolecule.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Chloro-5-hydrazinylpyridine (CAS: 145934-89-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-hydrazinylpyridine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique chemical structure, featuring a chlorinated pyridine ring and a reactive hydrazine moiety, makes it a versatile precursor for the synthesis of a wide range of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in the development of novel antimicrobial agents.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its computed properties and data for closely related analogs. It is crucial to note that experimental validation of these properties is recommended for any practical application.

| Property | Value (Computed or Analog Data) | Source(s) |

| Molecular Formula | C₅H₆ClN₃ | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| CAS Number | 145934-89-0 | [1] |

| Appearance | Expected to be a solid at room temperature | |

| Melting Point | No experimental data available. The related compound 5-Chloro-2-hydrazinylpyridine has a melting point of 127-128 °C. | [2] |

| Boiling Point | No experimental data available. | |

| Solubility | Expected to be soluble in organic solvents like methanol and dimethyl sulfoxide, and likely insoluble in water. The hydrochloride salt of the related 2-chloro-5-(hydrazinylmethyl)pyridine is soluble in methanol and DMSO but insoluble in water. | [3] |

| pKa | No experimental data available. |

Spectral Data

¹H NMR Spectroscopy (Expected)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | d | 1H | H-6 (Pyridine) |

| ~7.4-7.6 | dd | 1H | H-4 (Pyridine) |

| ~6.8-7.0 | d | 1H | H-3 (Pyridine) |

| ~5.8 (broad) | s | 1H | -NH- |

| ~3.8 (broad) | s | 2H | -NH₂ |

Note: Chemical shifts are estimations and may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy (Expected)

| Chemical Shift (δ) ppm | Assignment |

| ~158-160 | C-2 (C-Cl) |

| ~148-150 | C-6 |

| ~138-140 | C-4 |

| ~125-127 | C-5 (C-N) |

| ~110-112 | C-3 |

Note: Chemical shifts are estimations and may vary depending on the solvent and other experimental conditions.

IR Spectroscopy (Expected)

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3400 | N-H stretching (asymmetric and symmetric) |

| 3000-3100 | Aromatic C-H stretching |

| 1600-1650 | N-H bending |

| 1550-1600 | C=N and C=C stretching (pyridine ring) |

| 1000-1100 | C-Cl stretching |

Mass Spectrometry (Expected)

| m/z | Assignment |

| 143/145 | Molecular ion peak [M]⁺ ( isotopic pattern for Cl) |

| 114 | [M - N₂H₃]⁺ |

| 78 | [C₄H₃ClN]⁺ |

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound (CAS 145934-89-0) is not explicitly available in the reviewed literature. However, a reliable synthesis can be adapted from the established procedures for analogous hydrazinopyridines, such as the reaction of a di-chlorinated pyridine with hydrazine hydrate.[3][4][5]

Reaction Scheme:

Figure 1: Synthesis of this compound.

Detailed Methodology (Adapted from similar syntheses):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichloropyridine (1.0 eq) in a suitable solvent such as ethanol or n-propanol.[4]

-

Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 5-10 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 6-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The resulting residue is dissolved in an organic solvent such as dichloromethane or ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Synthesis of Hydrazone Derivatives

This compound readily reacts with aldehydes and ketones to form hydrazones, which are a class of compounds with significant biological activities.[6]

Reaction Scheme:

Figure 2: General synthesis of hydrazone derivatives.

Detailed Methodology:

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent, such as ethanol, in a round-bottom flask.

-

Addition of Carbonyl Compound: Add the desired aromatic or aliphatic aldehyde or ketone (1.0-1.1 eq) to the solution.

-

Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.

-

Reaction: Heat the mixture to reflux for a few hours, monitoring the reaction progress by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried. If no solid precipitates, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

Hydrazone derivatives of various heterocyclic compounds, including pyridines, have been extensively studied for their wide range of biological activities, particularly their antimicrobial effects.[7][8][9] The primary mechanism of action for many of these compounds is believed to be the inhibition of bacterial DNA gyrase.[1][6][10][11][12][13]

Proposed Antimicrobial Mechanism of Action:

Figure 3: Proposed mechanism of antimicrobial action.

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription. It introduces negative supercoils into the DNA, a process crucial for relieving torsional stress during DNA unwinding. By inhibiting the ATPase activity of the GyrB subunit or interfering with the DNA cleavage and re-ligation activity of the GyrA subunit, these compounds can disrupt essential cellular processes, ultimately leading to bacterial cell death.[10] The pyridine and hydrazone moieties are thought to play a key role in binding to the active site of the enzyme.

Applications in Drug Development

The versatile reactivity of this compound makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. Its derivatives have shown promise as:

-

Antimicrobial Agents: As discussed, hydrazone derivatives exhibit potent activity against a range of bacteria.[3][7]

-

Antimalarial Agents: Some derivatives have also been investigated for their potential as antimalarial drugs.[6]

-

Anticancer Agents: The hydrazone scaffold is present in a number of compounds with demonstrated anticancer activity.[3]

Conclusion

This compound is a key heterocyclic intermediate with significant potential in the field of medicinal chemistry. Its straightforward synthesis and the facile derivatization of its hydrazine group allow for the creation of diverse molecular architectures. The demonstrated antimicrobial activity of its hydrazone derivatives, likely mediated through the inhibition of DNA gyrase, highlights the importance of this scaffold in the development of new therapeutic agents to combat infectious diseases. Further research into the synthesis of novel derivatives and a more detailed elucidation of their mechanisms of action are warranted to fully exploit the therapeutic potential of this versatile building block.

Experimental Workflow Diagram

Figure 4: General workflow for synthesis and application.

References

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. Buy 2-Chloro-5-(hydrazinylmethyl)pyridine hydrochloride [smolecule.com]

- 4. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 5. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 8. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Pyrazolopyridones as a Novel Class of Gyrase B Inhibitors Using Structure Guided Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrazone analogs as DNA gyrase inhibitors and antioxidant agents: Structure-activity relationship and pharmacophore modeling | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Quinoline Heterocyclic Clubbed Hydrazone Derivatives as Potential Inhibitors of Mutant S. aureus DNA Gyrase A; An In-silico Drug Discovery Approach -Molecular Docking/MD Simulation, DFT Analysis and ADMET Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-Chloro-5-hydrazinylpyridine" molecular structure and weight

This technical guide provides a detailed overview of the molecular structure and properties of 2-Chloro-5-hydrazinylpyridine, a compound of interest to researchers and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

This compound is a heterocyclic organic compound. Its structural and physical properties are summarized in the table below, providing a foundational dataset for research and experimental design.

| Property | Value | Reference |

| Molecular Formula | C5H6ClN3 | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| IUPAC Name | (6-chloropyridin-3-yl)hydrazine | [1] |

| CAS Number | 145934-89-0 | [1] |

| SMILES | C1=CC(=NC=C1NN)Cl | [1] |

| InChIKey | XHEJLXPUJJYRBJ-UHFFFAOYSA-N | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

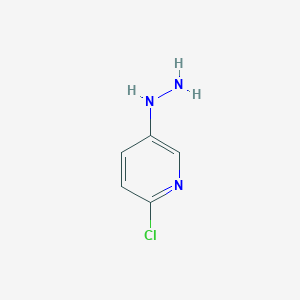

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the following diagram. This visualization illustrates the arrangement of atoms and the bonding within the molecule, highlighting the pyridine ring substituted with a chlorine atom and a hydrazinyl group.

Experimental Protocols

References

Technical Guide: Synthesis of 2-Chloro-5-hydrazinylpyridine from 2-chloro-5-formylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Chloro-5-hydrazinylpyridine, a key intermediate in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the formation of a hydrazone intermediate from 2-chloro-5-formylpyridine, followed by a selective reduction to the target hydrazine derivative. This document outlines the requisite experimental procedures, including reaction conditions, purification methods, and analytical characterization, supported by quantitative data and visual representations of the synthetic pathway and experimental workflow.

Introduction

This compound and its derivatives are important building blocks in the synthesis of a variety of biologically active molecules. The hydrazine functional group serves as a versatile handle for the construction of more complex heterocyclic systems. This guide details a reliable synthetic route starting from the readily available 2-chloro-5-formylpyridine. The described methodology is broken down into two primary stages: the formation of 2-chloro-5-formylpyridine hydrazone and its subsequent selective reduction.

Synthetic Pathway

The synthesis proceeds in two sequential steps:

-

Step 1: Hydrazone Formation: The condensation reaction between 2-chloro-5-formylpyridine and hydrazine hydrate to yield the intermediate, (E)-(2-chloropyridin-5-yl)methylenehydrazine.

-

Step 2: Hydrazone Reduction: The selective reduction of the carbon-nitrogen double bond of the hydrazone intermediate to afford the final product, 2-chloro-5-(hydrazinylmethyl)pyridine.

Reaction Pathway Diagram

Caption: Overall synthetic scheme.

Experimental Protocols

Step 1: Synthesis of (E)-(2-chloropyridin-5-yl)methylenehydrazine (Hydrazone Intermediate)

This procedure is adapted from established methods for the formation of aryl hydrazones from aldehydes.[1][2] The use of an excess of hydrazine hydrate is crucial to minimize the formation of the azine byproduct.

Methodology:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-formylpyridine (10.0 g, 70.6 mmol) and ethanol (100 mL).

-

Stir the mixture at room temperature until the aldehyde has completely dissolved.

-

To this solution, add hydrazine hydrate (17.7 g, 353 mmol, 5 equivalents) dropwise over 10 minutes. A slight exotherm may be observed.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.

-

Collect the resulting solid by vacuum filtration, wash with cold ethanol (2 x 20 mL) and then with distilled water (2 x 30 mL) to remove excess hydrazine hydrate.

-

Dry the solid product under vacuum to a constant weight.

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | 2-chloro-5-formylpyridine | N/A |

| Reagents | Hydrazine Hydrate, Ethanol | [1][2] |

| Reaction Time | 2-4 hours | [1][2] |

| Reaction Temperature | Reflux | [1][2] |

| Expected Yield | 85-95% | General Expectation |

| Appearance | White to pale yellow solid | General Expectation |

Step 2: Synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine

This protocol is based on the selective reduction of aryl hydrazones using sodium cyanoborohydride in a mildly acidic medium.[3][4] This reducing agent is preferred for its selectivity for the iminium ion intermediate over other reducible functional groups.

Methodology:

-

In a 500 mL round-bottom flask, suspend the dried (E)-(2-chloropyridin-5-yl)methylenehydrazine (10.0 g, 64.3 mmol) in methanol (200 mL).

-

Stir the suspension at room temperature and add sodium cyanoborohydride (6.1 g, 97.0 mmol, 1.5 equivalents) in one portion.

-

Cool the mixture in an ice bath and slowly add a solution of 2M HCl in methanol dropwise to adjust the pH to 3-4. The pH can be monitored using pH paper.

-

After the pH adjustment, remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC (Ethyl acetate/Methanol, 9:1) until the starting hydrazone is consumed.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water (50 mL).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the remaining aqueous solution to pH 10-11 with a 2M sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-chloro-5-(hydrazinylmethyl)pyridine.

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | (E)-(2-chloropyridin-5-yl)methylenehydrazine | N/A |

| Reagents | Sodium Cyanoborohydride, Methanol, HCl | [3][4] |

| Reaction Time | 12-24 hours | [3] |

| Reaction Temperature | Room Temperature | [3] |

| Expected Yield | 60-75% | General Expectation |

| Appearance | Pale yellow oil or low melting solid | [5] |

Analytical Characterization

The synthesized compounds should be characterized by standard analytical techniques. Expected data for the final product, 2-chloro-5-(hydrazinylmethyl)pyridine, based on its isomer 2-chloro-5-(hydrazinylmethyl)pyridine, are as follows[5]:

-

¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, Ar-H), 7.70 (d, 1H, Ar-H), 7.30 (d, 1H, Ar-H), 4.05 (s, 2H, CH₂), 3.50 (br s, 3H, NHNH₂).

-

¹³C NMR (100 MHz, CDCl₃): δ 150.0, 148.5, 139.0, 135.5, 124.0, 52.0 (CH₂).

-

Mass Spectrometry (ESI-MS): m/z calculated for C₆H₈ClN₃ [M+H]⁺: 158.04; found: 158.1.

-

FTIR (KBr, cm⁻¹): 3350-3200 (N-H stretch), 3050 (Ar C-H stretch), 2920, 2850 (C-H stretch), 1600, 1480 (C=C, C=N stretch).

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Safety Considerations

-

Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. All manipulations should be carried out in a fume hood.

-

2-chloro-5-formylpyridine and the resulting products are potential irritants. Avoid skin and eye contact.

-

Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

The described two-step synthesis provides a viable and effective route to 2-chloro-5-(hydrazinylmethyl)pyridine from 2-chloro-5-formylpyridine. The protocols are based on well-established chemical transformations and can be adapted for various scales of production. Careful monitoring of reaction progress and adherence to safety protocols are essential for successful and safe synthesis. The final product is a valuable intermediate for further elaboration in drug discovery and development programs.

References

- 1. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 2. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. laral.istc.cnr.it [laral.istc.cnr.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Chloro-5-hydrazinylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-5-hydrazinylpyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide furnishes qualitative solubility information, detailed and established experimental protocols for solubility determination, and relevant data for structurally related compounds to offer valuable insights for researchers.

Introduction to this compound

This compound, with the chemical formula C₅H₆ClN₃, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of a variety of biologically active molecules. The solubility of this compound in organic solvents is a critical parameter that influences reaction kinetics, purification methods, formulation development, and ultimately, the bioavailability of potential drug candidates. Understanding its solubility profile is therefore essential for its effective application in research and manufacturing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₆ClN₃ |

| Molecular Weight | 143.57 g/mol |

| IUPAC Name | (6-chloro-3-pyridinyl)hydrazine |

| CAS Number | 145934-89-0 |

| Appearance | (Predicted) Solid |

| Melting Point | (Data not available) |

| Boiling Point | (Predicted) 289.9 °C at 760 mmHg |

| pKa | (Predicted) 6.45 |

Solubility Profile of this compound

Direct, quantitative solubility data for this compound in a range of organic solvents is not extensively reported in the scientific literature. However, qualitative information for the related compound, 2-Chloro-5-(hydrazinylmethyl)pyridine hydrochloride, indicates that it is soluble in methanol and dimethyl sulfoxide (DMSO). Another related compound, Pyrazine,2-chloro-5-hydrazinyl-, is described as being easily soluble in alcohols and ketones.

Based on the structure of this compound, which contains a polar hydrazine group and a moderately polar chloropyridine ring, a qualitative prediction of its solubility in common organic solvents is provided in Table 2.

Table 2: Qualitative and Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent | Chemical Class | Polarity | Predicted Solubility | Quantitative Data |

| Methanol | Protic Alcohol | Polar | Soluble | Data not available |

| Ethanol | Protic Alcohol | Polar | Soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | Aprotic Sulfoxide | Polar | Soluble | Data not available |

| Acetone | Aprotic Ketone | Polar | Soluble | Data not available |

| Acetonitrile | Aprotic Nitrile | Polar | Moderately Soluble | Data not available |

| Dichloromethane (DCM) | Chlorinated Hydrocarbon | Nonpolar | Sparingly Soluble | Data not available |

| Toluene | Aromatic Hydrocarbon | Nonpolar | Sparingly Soluble | Data not available |

| Hexane | Aliphatic Hydrocarbon | Nonpolar | Insoluble | Data not available |

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, researchers can determine the solubility of this compound using established methodologies. The following provides a detailed protocol for the widely used shake-flask method.

Shake-Flask Method (Isothermal Equilibrium)

This gravimetric method is considered the "gold standard" for solubility determination due to its accuracy and reliability.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Syringe filters (e.g., 0.45 µm pore size, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume or weigh a known mass of the selected organic solvent into the vial.

-

Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the minimum time required to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the experimental temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a clear aliquot of the supernatant using a syringe. To avoid disturbing the sediment, the syringe tip should be positioned in the upper portion of the solution.

-

Filtration: Immediately filter the withdrawn solution through a syringe filter into a pre-weighed, dry container. The filtration step is critical to remove any suspended microparticles.

-

Mass Determination: Accurately weigh the container with the filtered saturated solution.

-

Solvent Evaporation: Carefully evaporate the solvent from the solution. This can be achieved using a gentle stream of nitrogen, a rotary evaporator, or by placing the container in a drying oven at a temperature below the decomposition point of the compound.

-

Final Weighing: Once the solvent is completely removed, cool the container in a desiccator to room temperature and weigh it again to determine the mass of the dissolved this compound.

Calculation:

The solubility (S) can be calculated in various units, such as g/L or mg/mL, using the following formula:

S (g/L) = (Mass of dissolved solid (g) / Volume of solvent (L))

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: A generalized workflow for determining the solubility of a compound using the shake-flask method.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains limited in the public domain, this technical guide provides a foundational understanding for researchers and drug development professionals. The qualitative predictions, based on the compound's structure and the solubility of related molecules, suggest good solubility in polar organic solvents. The detailed experimental protocol for the shake-flask method offers a reliable means to obtain precise quantitative data, which is crucial for the successful application of this important synthetic intermediate. Further experimental investigation is encouraged to build a comprehensive and quantitative solubility profile for this compound.

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-5-hydrazinylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-5-hydrazinylpyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative stability data for this compound, this guide draws upon information from safety data sheets, general knowledge of related pyridine and hydrazine compounds, and established best practices for handling air- and moisture-sensitive chemicals.

Core Chemical Properties and Stability Profile

This compound is a heterocyclic organic compound with the molecular formula C₅H₆ClN₃. Its structure, featuring a pyridine ring substituted with both a chloro and a hydrazinyl group, dictates its reactivity and stability. Hydrazine and its derivatives are known to be reactive and potentially unstable, particularly in the presence of oxygen, light, and certain metals.

-

Atmosphere: As with many hydrazine compounds, this compound is susceptible to oxidation.[1] Exposure to air, particularly in the presence of moisture, can lead to degradation. Therefore, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended.

-

Light: Pyridine derivatives can be sensitive to light.[2] Although specific photostability studies for this compound are not publicly available, it is prudent to protect it from light to prevent potential photodegradation.

-

Temperature: Elevated temperatures can accelerate the decomposition of hydrazine compounds.[1] It is advisable to store this compound in a cool environment.

-

pH: The stability of hydrazine compounds can be pH-dependent. Acidic conditions can lead to salt formation, which may alter stability and solubility.

The following table summarizes the qualitative stability and recommended storage conditions for this compound based on available data for related compounds and general chemical principles.

| Parameter | Recommendation | Rationale |

| Storage Temperature | Cool, consistent temperature (e.g., 15-25°C) | To minimize thermal decomposition.[3] |

| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon) | To prevent oxidation, as hydrazine derivatives are air-sensitive.[1][4] |

| Light Exposure | Keep in a dark place, use amber or opaque containers | To prevent photodegradation, a common issue with pyridine derivatives.[2] |

| Humidity | Store in a dry environment, keep container tightly sealed | Pyridine and its derivatives can be hygroscopic, and moisture can promote degradation.[3] |

| Container | Tightly sealed, appropriate for air-sensitive reagents | To prevent exposure to air and moisture.[4] |

Incompatible Materials

To ensure the stability and safety of this compound, contact with the following materials should be avoided:

-

Strong Oxidizing Agents: Can react vigorously or explosively with hydrazine derivatives.[1]

-

Strong Acids: Can cause exothermic reactions.[2]

-

Acid Anhydrides and Acid Chlorides: May react with the hydrazinyl group.

-

Metals: Certain metals can catalyze the decomposition of hydrazines.[1]

Experimental Protocols: General Stability Testing

While a specific, validated stability-indicating assay for this compound is not found in the public domain, a general protocol for assessing the stability of a chemical substance can be adapted. This protocol should be performed in accordance with Good Laboratory Practices (GLP).

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and establish appropriate storage conditions.

Methodology:

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Treat a solution of the compound with a strong acid (e.g., 1N HCl) and a strong base (e.g., 1N NaOH) at room temperature and elevated temperature (e.g., 60°C).

-

Oxidation: Expose a solution of the compound to an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines. A control sample should be kept in the dark.

-

-

Sample Analysis:

-

At specified time points, withdraw samples and quench the degradation process if necessary.

-

Analyze the samples using a suitable, validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. The method should be able to separate the parent compound from any degradation products.

-

Characterize any significant degradation products using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Identify and quantify the major degradation products.

-

Based on the results, propose a degradation pathway and identify the critical factors affecting the stability of the compound.

-

Visualizing Handling and Storage Workflow

The following diagram illustrates a recommended workflow for the safe handling and storage of this compound, emphasizing the precautions necessary for an air- and light-sensitive compound.

Caption: Recommended workflow for handling and storage of this compound.

Logical Relationship of Stability Factors

The stability of this compound is governed by a set of interrelated environmental factors. The following diagram illustrates these relationships.

Caption: Factors influencing the degradation of this compound.

References

Spectroscopic and Structural Elucidation of 2-Chloro-5-hydrazinylpyridine: A Technical Guide

Introduction

2-Chloro-5-hydrazinylpyridine is a heterocyclic organic compound of interest in medicinal chemistry and drug development due to its unique structural motifs. As a derivative of both pyridine and hydrazine, it serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. Accurate characterization of this compound is paramount for its application in research and development. This technical guide provides an in-depth overview of the spectroscopic data for a closely related isomer, 5-chloro-2-hydrazinylpyridine, which can serve as a valuable reference for the characterization of this compound. The guide also details the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data.

Molecular Structure and Properties

This compound possesses the molecular formula C₅H₆ClN₃ and has a monoisotopic mass of 143.0250249 Da.[1] The structural isomer, 5-chloro-2-hydrazinylpyridine, shares the same molecular formula and mass.[2]

Spectroscopic Data (Reference Isomer: 5-Chloro-2-hydrazinylpyridine)

Due to the limited availability of public domain spectroscopic data for this compound, the following data for its isomer, 5-chloro-2-hydrazinylpyridine, is presented as a reference. The substitution pattern on the pyridine ring will influence the precise chemical shifts and coupling constants, but the general features are expected to be comparable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.07 | d | 2.3 | H-6 |

| 7.45 | dd | 8.8, 2.3 | H-4 |

| 6.71 | d | 8.8 | H-3 |

| 5.88 | br. s | - | NH |

| 3.81 | br. s | - | NH₂ |

Solvent: CDCl₃ Reference:[3]

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 158.8 | C-2 |

| 144.4 | C-6 |

| 135.9 | C-4 |

| 118.9 | C-5 |

| 107.3 | C-3 |

Solvent: CDCl₃ Reference:[3]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. While a specific spectrum for this compound is not available, the characteristic absorption bands for related compounds like 2-hydrazinopyridine can be referenced.

Characteristic IR Absorption Bands (Reference: 2-Hydrazinopyridine)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3150 | Medium-Strong | N-H stretching (hydrazine) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1620-1580 | Strong | C=N and C=C stretching (pyridine ring) |

| 1500-1400 | Medium-Strong | Aromatic C=C stretching |

| 1200-1000 | Medium | C-N stretching |

| 850-750 | Strong | C-H out-of-plane bending |

| ~750 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into the structure.

Expected Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₅H₆ClN₃ |

| Exact Mass | 143.02502 Da |

| Molecular Weight | 143.57 g/mol |

| Expected Fragmentation | |

| [M]+• | m/z 143/145 (due to ³⁵Cl/³⁷Cl isotopes) |

| [M-NH₂]+ | m/z 127/129 |

| [M-N₂H₃]+ | m/z 112/114 |

| [C₅H₄ClN]+• | m/z 113/115 (loss of N₂H₂) |

| [C₄H₃N₂]+ | m/z 79 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

Sample Preparation

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse (e.g., zg30).

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

FT-IR Spectroscopy (Solid Sample)

Thin Film Method

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[4]

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).[4]

-

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[4]

-

Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

KBr Pellet Method

-

Grind a small amount of the sample with dry potassium bromide (KBr) powder using a mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[5]

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

Data Acquisition

-

Ionization: The sample solution is introduced into the ESI source where a high voltage is applied to generate charged droplets.[6][7][8]

-

Desolvation: The charged droplets are passed through a heated capillary or a stream of drying gas (e.g., nitrogen) to evaporate the solvent.[6][7]

-

Ion Transfer: The resulting gas-phase ions are directed into the mass analyzer.[7]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

References

- 1. This compound | C5H6ClN3 | CID 10855584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 13590464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Rutgers_MS_Home [react.rutgers.edu]

- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phys.libretexts.org [phys.libretexts.org]

The Promising Biological Landscape of 2-Chloro-5-hydrazinylpyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 2-chloro-5-hydrazinylpyridine, serves as a versatile starting material for the synthesis of a diverse array of derivatives with significant potential in medicinal chemistry. This technical guide consolidates the current understanding of the biological activities of these compounds, presenting key quantitative data, detailed experimental methodologies, and insights into their potential mechanisms of action. The exploration of these derivatives has revealed promising anticancer, antimicrobial, and enzyme inhibitory properties, highlighting their potential as lead compounds in drug discovery programs.

Synthetic Pathways and Molecular Scaffolds

The primary synthetic route to novel derivatives involves the condensation of the hydrazinyl group of this compound with various aldehydes and ketones to form hydrazones. This foundational reaction opens the door to a wide range of molecular architectures. For instance, a straightforward method involves the synthesis of the key intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine, which is then reacted with aromatic aldehydes under mild conditions to yield hydrazone compounds.[1]

A general workflow for the synthesis of these derivatives can be visualized as a two-step process: the initial synthesis of the this compound core, followed by its reaction with appropriate electrophiles to generate the final products.

Anticancer Activity

Hydrazone derivatives, a major class of compounds derived from this compound, have demonstrated significant cytotoxic effects against various cancer cell lines. While specific data for derivatives of this compound is emerging, the broader class of pyridine-based hydrazones shows considerable promise.

For instance, 7-chloroquinolinehydrazones, which share structural similarities, have exhibited potent cytotoxic activity with submicromolar GI50 values across a wide panel of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer.[2] One of the most effective compounds from a study on 7-chloroquinolinehydrazones demonstrated significant cancer cell growth inhibition.[2]

Table 1: Anticancer Activity of Representative Hydrazone Derivatives

| Compound ID | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 7-chloroquinolinehydrazone derivative | SR (leukemia) | 120 nM (GI50) | [2] |

| 5-chloro-N'-[(4-hydroxyphenyl)methylidene] pyrazine-2-carbohydrazide (3c) | A549 (lung cancer) | More potent than cisplatin | [3] |

| Hydrazide-hydrazone derivative | HCT-116 (colon cancer) | Data at 30 µM | [4] |

| Hydrazide-hydrazone derivative | DLD-1 (colon cancer) | Data at 30 µM | [4] |

| Hydrazide-hydrazone derivative | SW-620 (colon cancer) | Data at 30 µM | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[5]

-

Compound Preparation and Treatment: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations. Add the compound dilutions to the respective wells and include appropriate controls (vehicle control and blank).[5]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C.[5]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5]

Antimicrobial Activity

Preliminary studies on hydrazone derivatives of a related compound, 2-chloro-5-(hydrazinylmethyl)pyridine, have indicated potential antimicrobial effects.[1] The broader class of heterocyclic hydrazones has been extensively studied and shown to possess significant antibacterial and antifungal properties.

Novel hydrazide-hydrazone derivatives have demonstrated strong effects against various pathogenic bacterial strains, with some compounds exhibiting inhibitory zone diameters ranging from 16 to 20.4 mm.[6]

Table 2: Antimicrobial Activity of Representative Hydrazone Derivatives

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

| Hydrazide-hydrazone | E. coli | 12.5 µg/mL | |

| Hydrazide-hydrazone | S. aureus | 6.25 µg/mL | |

| Hydrazide-hydrazone | B. subtilis | 2.5 µg/mL | [6] |

| Hydrazide-hydrazone | K. pneumoniae | 2.5 µg/mL | [6] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture.

-

Compound Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microplate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition

Derivatives of this compound have been investigated as inhibitors of various enzymes. For example, 1,2,4-triazolone derivatives synthesized from this compound hydrochloride have been identified as antagonists of the arginine-vasopressin 1b receptor.

Furthermore, structurally related 2-chloro-3-hydrazinopyrazine derivatives have shown potent acetylcholinesterase (AChE) inhibitory effects, with IC50 values in the low micromolar range.[7] Other hydrazone derivatives have been found to be potent inhibitors of monoamine oxidase (MAO) enzymes.[8]

Table 3: Enzyme Inhibitory Activity of Related Hydrazone Derivatives

| Compound Class | Target Enzyme | Activity (IC50) | Reference |

| 2-chloro-3-hydrazinopyrazine derivative (CHP4) | Acetylcholinesterase (AChE) | 3.76 µM | [7] |

| 2-chloro-3-hydrazinopyrazine derivative (CHP5) | Acetylcholinesterase (AChE) | 4.2 µM | [7] |

| 1-substituted-2-phenylhydrazone (2a) | Monoamine Oxidase A (MAO-A) | 0.342 µM | [8] |

| 1-substituted-2-phenylhydrazone (2b) | Monoamine Oxidase A (MAO-A) | 0.028 µM | [8] |

Signaling Pathways and Mechanism of Action

While specific signaling pathways for derivatives of this compound are not yet fully elucidated, studies on related pyridine hydrazones provide valuable insights. The anticancer activity of some hydrazone complexes is linked to the generation of reactive oxygen species (ROS), leading to apoptosis through the upregulation of pro-apoptotic proteins like caspase-8 and Bax, and downregulation of the anti-apoptotic protein Bcl-2.[9] This suggests a potential mechanism involving the induction of oxidative stress within cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity of New Hydrazide-hydrazoncs and Their Pd(II) Complexes [openaccess.marmara.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]

The Strategic Role of 2-Chloro-5-hydrazinylpyridine in Medicinal Chemistry: A Technical Guide to the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 2-chloro-5-hydrazinylpyridine as a pivotal precursor in the synthesis of complex pharmaceutical agents, with a particular focus on the development of kinase inhibitors. Its unique chemical architecture, featuring both a reactive hydrazine moiety and a versatile pyridine core, makes it a valuable building block for constructing molecules that target key signaling pathways implicated in diseases such as cancer. This document will provide a comprehensive overview of its application in the synthesis of Crizotinib, a dual inhibitor of anaplastic lymphoma kinase (ALK) and c-MET, complete with detailed experimental protocols, quantitative data, and visualizations of the relevant biological and chemical processes.

Introduction: The Versatility of the Hydrazinylpyridine Scaffold

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, and pyridine derivatives are among the most prevalent scaffolds in approved drugs. The introduction of a hydrazine group onto the pyridine ring, as seen in this compound, provides a reactive handle for a variety of chemical transformations. The hydrazine functional group is particularly useful for the construction of other heterocyclic systems, most notably pyrazoles, which are also a common feature in many biologically active compounds. The chlorine atom on the pyridine ring offers a site for further functionalization through nucleophilic substitution or cross-coupling reactions, adding to the precursor's versatility.

This guide will use the synthesis of Crizotinib, a potent kinase inhibitor used in the treatment of non-small cell lung cancer, as a case study to illustrate the strategic importance of this compound in drug discovery and development.

Synthetic Application: Pathway to a Pyrazolyl-Pyridine Kinase Inhibitor Core

The synthesis of a key pyrazolyl-pyridine intermediate for kinase inhibitors like Crizotinib from this compound is a multi-step process that leverages the reactivity of the hydrazine group. A representative synthetic workflow is outlined below.

Safety and Handling of 2-Chloro-5-hydrazinylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should be used in conjunction with one provided by the supplier. All laboratory work should be conducted by qualified personnel using appropriate personal protective equipment and engineering controls.

Introduction

2-Chloro-5-hydrazinylpyridine is a heterocyclic organic compound with the chemical formula C₅H₆ClN₃. It serves as a key building block and intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its structure, incorporating a chlorinated pyridine ring and a hydrazine functional group, suggests potential for biological activity and chemical reactivity, necessitating careful handling and thorough understanding of its safety profile. This guide provides a summary of available safety information, handling precautions, and emergency procedures.

Physicochemical and Toxicological Data

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₆ClN₃ | PubChem |

| Molecular Weight | 143.57 g/mol | PubChem |

| Appearance | Solid (form may vary) | Sigma-Aldrich[1] |

| Melting Point | 127 °C | Sigma-Aldrich[1] |

| Boiling Point | 307.2 ± 27.0 °C at 760 mmHg | Sigma-Aldrich[1] |

| CAS Number | 145934-89-0 | PubChem[2] |

Toxicological Properties

Specific quantitative toxicological data such as LD50 values for this compound are not available in the searched resources.[3] However, compounds containing hydrazine are often associated with the following hazards:

-

Carcinogenicity: Many hydrazines are known or suspected carcinogens.

-

Hepatotoxicity: Liver damage is a common toxicological endpoint for hydrazine compounds.

-

Neurotoxicity: Some hydrazine derivatives can affect the central nervous system.

-

Skin and Eye Irritation: Direct contact may cause irritation or chemical burns.

-

Sensitization: May cause an allergic skin reaction.

Given the lack of specific data, it is prudent to handle this compound with a high degree of caution, assuming it to be hazardous.

Hazard Identification and GHS Classification

A complete, official GHS classification for this compound is not consistently available. Based on the hazards associated with related compounds, a precautionary classification should be assumed:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 3 or 4 (Warning or Danger)

-

Skin Corrosion/Irritation: Category 2 (Warning)

-

Serious Eye Damage/Eye Irritation: Category 2A (Warning)

-

Carcinogenicity: Category 1B or 2 (Danger or Warning)

-

Specific Target Organ Toxicity (Repeated Exposure): Category 1 or 2 (Danger or Warning)

Experimental Protocols and Handling Procedures

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Nitrile or other chemically resistant gloves. Double gloving is recommended.

-

Body Protection: A flame-retardant laboratory coat. For larger quantities, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors and particulates should be worn.

Engineering Controls

-

All work with this compound, including weighing and solution preparation, must be performed in a properly functioning chemical fume hood.

-

Safety showers and eyewash stations must be readily accessible.

Storage

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents. The need for cold-chain transportation has been noted by some suppliers.

Spills and Disposal

-

Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Do not allow the material to enter drains or waterways.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. This compound should be treated as hazardous waste.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualized Workflows and Relationships

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from procurement to disposal.

Caption: Safe Handling Workflow for this compound

Emergency Response Logic

This diagram outlines the decision-making process in the event of an exposure or spill.

Caption: Emergency Response Logic for Incidents

Conclusion

While this compound is a valuable reagent in synthetic chemistry, the limited availability of comprehensive safety data necessitates a highly cautious approach to its handling. Researchers, scientists, and drug development professionals must operate under the assumption that this compound is hazardous, employing stringent safety protocols, appropriate personal protective equipment, and robust engineering controls. Adherence to the guidelines outlined in this document will help to mitigate risks and ensure a safe laboratory environment.

References

Methodological & Application

Synthesis of Novel Hydrazones from 2-Chloro-5-hydrazinylpyridine and Aromatic Aldehydes: A Detailed Guide for Researchers

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of novel hydrazone derivatives through the condensation reaction of 2-Chloro-5-hydrazinylpyridine with various aromatic aldehydes. Hydrazones are a versatile class of compounds with a wide spectrum of biological activities, making them attractive scaffolds in drug discovery and development.[1][2] This application note details the synthetic protocol, reaction parameters, and characterization of the resulting compounds. Furthermore, it explores the potential applications of these derivatives, particularly in the fields of antimicrobial and anticancer research.

Introduction

Hydrazones, characterized by the >C=N-NH- functional group, are synthesized through the condensation of hydrazines or hydrazides with aldehydes and ketones.[3] The pyridine moiety is a common feature in many pharmacologically active compounds, and its incorporation into the hydrazone scaffold can lead to derivatives with enhanced biological properties.[4] Specifically, hydrazones derived from substituted pyridines have demonstrated a broad range of activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects.[5] The presence of a chlorine atom at the 2-position and a hydrazinyl group at the 5-position of the pyridine ring provides a unique electronic and structural framework for the development of novel therapeutic agents.

This guide outlines a standardized protocol for the synthesis of a series of hydrazones by reacting this compound with a variety of substituted aromatic aldehydes. The objective is to provide researchers with a detailed methodology and expected outcomes to facilitate the exploration of this promising class of compounds.

Experimental Protocols

General Synthesis of Hydrazones from this compound and Aromatic Aldehydes

This protocol describes a general method for the synthesis of hydrazones via the reaction of this compound with various aromatic aldehydes.[5][6]

Materials:

-

This compound

-

Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalytic amount)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Stirring and heating apparatus

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

-

To this solution, add the respective aromatic aldehyde (1.0 mmol).

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for a period of 2 to 6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The precipitated solid product is collected by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure hydrazone derivative.

-

Dry the purified product under vacuum.

-

Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]

Data Presentation

The following table summarizes the synthesis of various hydrazone derivatives from this compound and different aromatic aldehydes, including reaction times and yields.

| Entry | Aromatic Aldehyde | Product Name | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | (E)-N'-(benzylidene)-6-chloropyridin-3-ylhydrazine | 3 | 85 |

| 2 | 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-6-chloropyridin-3-ylhydrazine | 4 | 92 |

| 3 | 4-Methoxybenzaldehyde | (E)-N'-(4-methoxybenzylidene)-6-chloropyridin-3-ylhydrazine | 2.5 | 88 |

| 4 | 4-Nitrobenzaldehyde | (E)-N'-(4-nitrobenzylidene)-6-chloropyridin-3-ylhydrazine | 5 | 95 |

| 5 | 2-Hydroxybenzaldehyde | (E)-N'-(2-hydroxybenzylidene)-6-chloropyridin-3-ylhydrazine | 3.5 | 82 |

Visualizations

Experimental Workflow

Caption: General Workflow for Hydrazone Synthesis.

Potential Signaling Pathway Inhibition by Pyridyl Hydrazones

Caption: Potential Anticancer Mechanism of Pyridyl Hydrazones.

Applications in Drug Discovery

Hydrazone derivatives of this compound are of significant interest to the drug discovery community due to their potential therapeutic applications.

Antimicrobial Activity

Hydrazones have been widely reported to exhibit significant antibacterial and antifungal activities.[7][8][9] The presence of the azomethine group is crucial for their biological action. The synthesized compounds can be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC). The introduction of different substituents on the aromatic aldehyde ring can modulate the antimicrobial potency of these derivatives.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of hydrazone derivatives.[2][4][10][11] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. The synthesized hydrazones can be evaluated for their in vitro cytotoxicity against various cancer cell lines. Further mechanistic studies can be performed on the most potent compounds to elucidate their mode of action, which may involve targeting key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[12]

Conclusion

The synthesis of novel hydrazones from this compound and aromatic aldehydes offers a promising avenue for the discovery of new bioactive molecules. The straightforward and efficient synthetic protocol described herein, coupled with the potential for diverse biological activities, makes this class of compounds highly attractive for further investigation in the fields of medicinal chemistry and drug development. The provided data and visualizations serve as a valuable resource for researchers embarking on the synthesis and evaluation of these promising derivatives.

References

- 1. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activity of New Hydrazide-hydrazoncs and Their Pd(II) Complexes [openaccess.marmara.edu.tr]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US2393754A - Reaction products of aldehydes and triazine derivatives - Google Patents [patents.google.com]

Application Notes and Protocols: 2-Chloro-5-hydrazinylpyridine in the Synthesis of Antimicrobial Agents

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of antimicrobial agents utilizing 2-Chloro-5-hydrazinylpyridine as a key building block. The following sections outline the synthesis of the starting material and its subsequent conversion into three major classes of antimicrobial compounds: hydrazones, triazolopyridines, and pyrazolopyridines. Quantitative antimicrobial activity data is summarized in tables for easy comparison, and key synthetic and mechanistic pathways are visualized using diagrams.

Synthesis of this compound

This compound serves as a crucial intermediate for the generation of a diverse range of heterocyclic compounds with potential antimicrobial properties. Its synthesis is typically achieved through the nucleophilic aromatic substitution of a di-substituted pyridine.

Experimental Protocol: Synthesis of this compound from 2,5-Dichloropyridine[1]

This protocol describes the reaction of 2,5-dichloropyridine with hydrazine hydrate to yield this compound.

Materials:

-

2,5-Dichloropyridine

-

Hydrazine hydrate

-

Water

-

Appropriate organic solvent (e.g., ethanol, butanol)[1]

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 2,5-dichloropyridine (1.0 eq) in a suitable solvent like ethanol or butanol.

-

Add hydrazine hydrate (typically in excess, e.g., 10 equivalents) to the solution.[1]

-

The reaction mixture is heated to reflux (approximately 100 °C) and stirred for an extended period (e.g., 48 hours).[1]

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.[1]

-

After completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous mixture is then extracted multiple times with ethyl acetate.[1]

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.[1]

Synthesis of Antimicrobial Hydrazone Derivatives

Hydrazones are a well-established class of compounds possessing a broad spectrum of biological activities, including antimicrobial effects. The synthesis of hydrazones from this compound involves a condensation reaction with various aldehydes and ketones.

General Experimental Protocol: Synthesis of 2-Chloro-5-(2-benzylidenehydrazinyl)pyridine Derivatives[3][4]

Materials:

-

This compound

-

Substituted aromatic or heteroaromatic aldehydes/ketones (1.0 eq)

-

Ethanol or methanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.

-

Add the desired aldehyde or ketone (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

The mixture is then heated at reflux for a period of 2-4 hours. The reaction progress can be monitored by TLC.[2]

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The solid product is washed with cold ethanol and dried to afford the desired hydrazone derivative. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[2]

Antimicrobial Activity of Pyridine-based Hydrazones

The antimicrobial efficacy of various hydrazone derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

| Compound Type | Test Organism | MIC (µg/mL) | Reference |

| Nicotinic acid hydrazone derivative | P. aeruginosa | 0.19 | [3] |

| Nicotinic acid hydrazone derivative | P. aeruginosa | 0.22 | [3] |

| Isonicotinic acid hydrazide derivative | S. aureus ATCC 6538 | 1.95 - 7.81 | [4] |

| Isonicotinic acid hydrazide derivative | S. epidermidis ATCC 12228 | 1.95 - 7.81 | [4] |